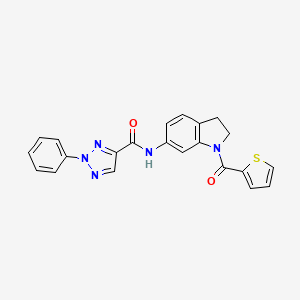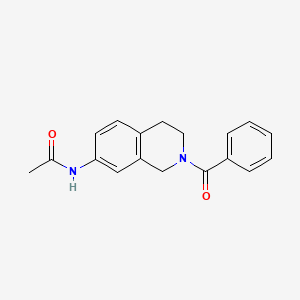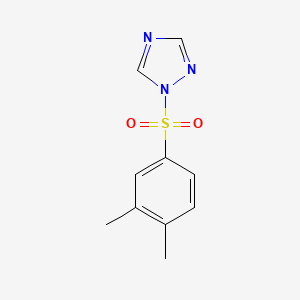
2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17N5O2S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- A study focused on the synthesis and evaluation of triazolylindole derivatives, illustrating their potential in organic synthesis and as intermediates in pharmaceutical chemistry. The research details the synthesis of novel compounds through a series of reactions involving triazole, indole, and thiophene derivatives, showcasing their chemical versatility and potential for further functionalization (Singh & Vedi, 2014).
Biological Activities and Applications
- Investigations into thiophene-containing compounds have highlighted their wide range of biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. These studies underscore the potential of thiophene derivatives in the development of new therapeutic agents. Notably, some newly synthesized thiophene derivatives exhibited remarkable antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Mabkhot et al., 2017).
Pharmacological Implications
- The synthesis of indole and thiazolidinone derivatives underlines their importance in medicinal chemistry, particularly in the search for new CNS depressants and anticonvulsants. These compounds have shown promising results in preclinical evaluations, highlighting their potential therapeutic applications (Nikalje et al., 2015).
Antimicrobial and Antioxidant Activities
- Research on pyridine and its derivatives, including those incorporating thiophene and triazole moieties, has demonstrated their antimicrobial and antioxidant activities. These findings support the potential use of such compounds in developing new antimicrobial agents with added antioxidant benefits, contributing to a broader spectrum of pharmacological activities (Saundane & Manjunatha, 2016).
Advanced Materials and Chemical Synthesis
- The exploration of thiophene-2-carbonyl isothiocyanate as a precursor for the synthesis of various heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, underscores the significance of these compounds in material science and organic synthesis. The antitumor and antimicrobial activities of these derivatives further illustrate their potential in therapeutic applications (Nassar et al., 2018).
properties
IUPAC Name |
2-phenyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-21(18-14-23-27(25-18)17-5-2-1-3-6-17)24-16-9-8-15-10-11-26(19(15)13-16)22(29)20-7-4-12-30-20/h1-9,12-14H,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPTTWSCATZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2685411.png)


![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2685418.png)
![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)

![1-(4-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685424.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2685427.png)

![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)
![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)
